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Compound of Interest

Compound Name: Aloradine

Cat. No.: B10858135

Introduction

Loratadine is a second-generation, non-sedating H1 antihistamine widely used for the
symptomatic relief of allergic conditions such as rhinitis and urticaria[1][2][3]. It is classified
under the Biopharmaceutics Classification System (BCS) as a Class Il drug, characterized by
high permeability but low aqueous solubility[3][4][5]. This poor solubility is a significant
challenge in the development of oral dosage forms, as it can lead to variable absorption and
bioavailability[5][6]. The primary goal in formulating loratadine is to enhance its dissolution rate
to ensure consistent and effective therapeutic outcomes. This document provides detailed
protocols and data for developing various oral dosage forms of loratadine, including solid
dispersions, direct compression tablets, and wet granulated tablets.

Physicochemical Properties of Loratadine

Understanding the fundamental physicochemical properties of loratadine is the first step in
designing an effective oral dosage form. These properties dictate the selection of excipients
and manufacturing processes.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b10858135?utm_src=pdf-interest
https://www.colorcon.com/hubfs/PDFs%20Pharma%20downloads/Colorcon_Starch1500_Technical%20DataSheet_Loratadine.pdf
https://www.rjpbcs.com/pdf/2010_1(4)/%5B80%5D.pdf
https://www.thepharmajournal.com/vol4Issue5/Issue_july_2015/4-5-18.1.pdf
https://www.thepharmajournal.com/vol4Issue5/Issue_july_2015/4-5-18.1.pdf
https://www.ijrar.org/papers/IJRAR2001543.pdf
https://academic.oup.com/jpp/article/73/7/937/6272463
https://academic.oup.com/jpp/article/73/7/937/6272463
https://www.sphinxsai.com/2017/ch_vol10_no7/1/(207-217)V10N7CT.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Property Value References
Ethyl 4-(8-chloro-5,6-dihydro-
11H-benzo[3]
Chemical Name [4]cyclohepta[l1,2-b]pyridin-11- [718]
ylidene)-1-
piperidinecarboxylate
Molecular Formula C22H23CIN202 [31[7]
Molecular Weight 382.88 g/mol [31[7]
White to off-white crystalline
Appearance [2171(e1
powder
Melting Point 134-136 °C [3][8]I9]
pKa ~4.3-5.25 [5][10]
BCS Class Class Il [31141[5]
- Practically insoluble in water
(<0.004 mg/mL).[6][8]- Very
Solubility soluble in acetone, chloroform,  [6][7][8][11]

and methanol.[7][8][11]-
Soluble in ethanol.[8]

Experimental Workflows & Rationale

The development process for a loratadine oral dosage form involves a series of logical steps,

from initial characterization to final product evaluation. The core challenge, its low solubility,

directly influences the choice of formulation strategy.
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Fig 1. General workflow for loratadine oral dosage form development.
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Fig 2. Rationale for selecting solubility enhancement techniques.

Protocols: Formulation and Evaluation
Protocol 1: Solid Dispersion via Solvent Evaporation

This technique enhances solubility by dispersing loratadine in its amorphous form within a
hydrophilic carrier matrix.

Objective: To improve the dissolution rate of loratadine by creating a solid dispersion with a
hydrophilic polymer.

Materials:

Loratadine API

Hydrophilic Carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000, Sodium Alginate)[6][12]

Solvent (e.g., Methanol, Ethanol)[11][12]

Mortar and Pestle, Sieve (#20), Desiccator

Magnetic Stirrer, Water Bath
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Methodology:

Accurately weigh loratadine and the selected hydrophilic carrier in a predetermined ratio
(e.g., 1:1, 1:3).[6]

Dissolve the hydrophilic carrier in 5-10 mL of the selected solvent (e.g., methanol) using a
magnetic stirrer until a clear solution is formed.[11][12]

Add the weighed loratadine to the polymer solution and continue stirring for 5-10 minutes to
ensure complete dissolution.[12]

Allow the solvent to evaporate at room temperature or in a water bath set to a controlled
temperature (e.g., 40-50°C) until a dry mass is obtained.[12]

Pulverize the resulting dried mass using a mortar and pestle.
Pass the crushed powder through a sieve to obtain a uniform particle size distribution.[12]

Store the prepared solid dispersion in a desiccator for further analysis and formulation into
tablets.[12]

Protocol 2: Orally Disintegrating Tablets by Direct
Compression

Direct compression is a simple and cost-effective method for tablet manufacturing, suitable for

formulations with good flow and compressibility.

Objective: To formulate a fast-dissolving loratadine tablet using superdisintegrants.

Materials:

Loratadine API (or solid dispersion from Protocol 1)

Superdisintegrant (e.g., Crospovidone, Sodium Starch Glycolate, Croscarmellose Sodium)
[11][13][14]

 Diluent/Filler (e.g., Mannitol, Microcrystalline Cellulose (MCC))[11][14]
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Sweetener (e.g., Aspartame)[11][14]

Glidant (e.g., Colloidal Silicon Dioxide)[1][13]

Lubricant (e.g., Magnesium Stearate)[11][13]

Blender, Tablet Press

Example Formulation Data:

Ingredient Function Quantity per Tablet (mg)
Loratadine API 10
Crospovidone Superdisintegrant 10
Mannitol Diluent/Sweetener 123
Microcrystalline Cellulose Diluent/Binder 50
Aspartame Sweetener 5
Magnesium Stearate Lubricant 2
Total Weight 200
Methodology:

o Accurately weigh all ingredients as per the formulation table.[13]

« Sift loratadine, superdisintegrant, diluents, and sweetener through a suitable sieve (e.g.,

#40) to ensure uniformity.

o Blend the sifted powders (except the lubricant and glidant) in a blender for 15-20 minutes.

[15]

o Add the glidant and lubricant (pre-sifted through #60 sieve) to the powder blend and mix for

an additional 3-5 minutes.[13][15]

o Evaluate the final blend for pre-compression parameters (see Protocol 4).
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o Compress the blend into tablets using a suitable tablet press with appropriate punches.[14]

Protocol 3: Chewable Tablets by Wet Granulation

Wet granulation is used to improve the flow properties and compressibility of the powder blend,
especially when direct compression is not feasible.

Objective: To formulate a loratadine chewable tablet with acceptable mechanical strength and
palatability.

Materials:

Loratadine API

 Filler (e.g., Lactose, Microcrystalline Cellulose)[2][3]

e Binder (e.g., Povidone K30, Starch Paste)[2][3]

e Granulating Fluid (e.g., Purified Water, Isopropyl Alcohol)[2][3]
e Disintegrant (e.g., Maize Starch)[2]

e Sweetener, Flavoring Agent

e Lubricant (e.g., Magnesium Stearate), Glidant (Talc)

Rapid Mixer Granulator, Fluidized Bed Dryer, Sieve
Methodology:

 Sift and dry mix loratadine and other intragranular excipients (fillers, disintegrants) in a rapid
mixer granulator.[2]

o Prepare the binder solution by dissolving the binder (e.g., Povidone K30) in the granulating
fluid.[2]

e Add the binder solution slowly to the dry powder mix while mixing to form a damp mass of
suitable consistency.[3]
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o Pass the wet mass through a sieve (e.g., #12) to form granules.[9]

e Dry the granules in a fluidized bed dryer or a hot air oven at a controlled temperature (e.g.,
50-60°C) until the desired moisture content is achieved.[2][9]

« Sift the dried granules through a smaller mesh sieve (e.g., #22).[9]

o Add the extragranular excipients (sweetener, flavor, lubricant, glidant) to the dried granules
and blend for 5 minutes.[9]

o Compress the final lubricated granules into chewable tablets.

Protocols: Quality Control and Evaluation
Protocol 4: Pre-Compression Powder Blend Evaluation

Objective: To assess the flow and compaction properties of the powder blend before tableting.
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Parameter

Method

Acceptance Criteria

Angle of Repose

Fixed funnel method. Measure
the height (h) and radius (r) of

the powder cone. Calculate 6 =
tan=(h/r).

< 30° (Excellent flow) to > 40°
(Passable/Poor flow)[2]

Bulk Density

Pour a known weight of
powder into a graduated
cylinder and record the

volume.

Varies by formulation.

Tapped Density

Tap the graduated cylinder
containing the powder for a set
number of taps until the

volume is constant.

Varies by formulation.

Carr's Index

Calculate: [(Tapped Density -
Bulk Density) / Tapped
Density] x 100.

5-15% (Excellent) to > 25%
(Very Poor)[14]

Hausner's Ratio

Calculate: Tapped Density /
Bulk Density.

1.00-1.11 (Excellent) to > 1.35
(Poon)[14]

Protocol 5: Post-Compression Tablet Evaluation

Objective: To evaluate the physical properties and quality attributes of the compressed tablets.
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Parameter Method Acceptance Criteria

Weigh 20 tablets individually. USP standards (e.g., £7.5% for

Weight Variation )
Calculate the average weight. tablets 130-324 mg)[2]

Measure the crushing strength )
Typically 3-5 kg/cm 2 for

Hardness of 5-10 tablets using a
chewable/ODTs[9]

hardness tester.

Weigh a sample of tablets,
place them in a friabilator (e.g.,

Friability 100 rotations), and re-weighto < 1%][2]
calculate percentage weight

loss.

Assay a composite of
powdered tablets (e.g., 10

Drug Content tablets) using a validated 95-105% of label claim[9]
HPLC or UV

spectrophotometric method.[2]

For ODTs/chewable tablets,
place in a disintegration

Disintegration Time apparatus with a suitable < 30-60 seconds for ODTs[11]
medium (e.g., water or

simulated saliva).

Protocol 6: In-Vitro Dissolution Testing

Objective: To measure the rate and extent of drug release from the formulated tablet.

Apparatus: USP Type Il (Paddle)[2][16] Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid
(HCI) is standard.[2][16][17] Other media like pH 4.5 acetate buffer may also be used.[16]
Temperature: 37 + 0.5 °C[2] Paddle Speed: 50 rpm[2][16][17] Sampling Times: 5, 10, 15, 30,
45, and 60 minutes.[2][3]

Methodology:

o Calibrate and set up the dissolution apparatus according to the parameters above.
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e Place one tablet in each dissolution vessel.

o Withdraw 5 mL samples at each specified time point. Immediately replace the withdrawn
volume with fresh, pre-warmed dissolution medium.[2]

« Filter the samples through a 0.45 pm filter.[2]

e Analyze the concentration of loratadine in the filtered samples using a validated UV
spectrophotometer at the Amax (approx. 274-280 nm in 0.1 N HCI) or an HPLC method.[2]
[11][16]

o Calculate the cumulative percentage of drug released at each time point.

Example Dissolution Data from Literature:

. Dissolution % Drug Released
Formulation Type . . Reference
Medium (Time)

Ultra-Fast Dissolving
pH 6.8 Phosphate

Tablet (Solid ~100% (30 seconds) [11]
) ] Buffer
Dispersion)
Chewable Tablet (Wet ]
_ 0.1 N HCI 100% (30 min) [3]

Granulation)
Innovator Product ~80% (30 min), ~98%

N 0.1 N HCI . [3]
(Claritin®) (45 min)
Generic Tablets 0.1 N HCI >90% (60 min) [16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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